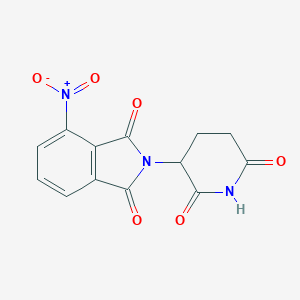

4-Nitrothalidomide

Description

The exact mass of the compound 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O6/c17-9-5-4-8(11(18)14-9)15-12(19)6-2-1-3-7(16(21)22)10(6)13(15)20/h1-3,8H,4-5H2,(H,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRCAGKHAZRSQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940816 | |

| Record name | 2-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-4-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19171-18-7 | |

| Record name | 2-(2,6-Dioxo-3-piperidinyl)-4-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19171-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrothalidomide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019171187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-4-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,6-Dioxo-3-piperidinyl)-4-nitro-1H-isoindol-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROTHALIDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH13HKS17A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Nitrothalidomide from 3-Nitrophthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitrothalidomide, a key intermediate in the development of next-generation immunomodulatory drugs. The synthesis begins with the reaction of 3-nitrophthalic anhydride with L-glutamine. This document outlines the detailed experimental protocols, quantitative data, and relevant biological pathways associated with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione[1][2][3] |

| Synonyms | 2-(2,6-Dioxopiperidin-3-yl)-4-nitro-1H-isoindole-1,3(2H)-dione, this compound[1][2] |

| CAS Number | 19171-18-7 |

| Molecular Formula | C₁₃H₉N₃O₆ |

| Molecular Weight | 303.23 g/mol |

| Melting Point | >200 °C |

| Boiling Point | 603.4 °C at 760 mmHg |

| Physical Form | Solid |

Experimental Protocols

The synthesis of this compound from 3-nitrophthalic anhydride can be achieved through a one-step condensation reaction. The following protocol is a representative method.

Protocol 1: Direct Condensation of 3-Nitrophthalic Anhydride and L-Glutamine

This procedure involves the direct reaction of 3-nitrophthalic anhydride with L-glutamine at elevated temperatures.

Materials:

-

3-Nitrophthalic anhydride

-

L-Glutamine

-

1,4-Dioxane

-

Acetone

Procedure:

-

Reactant Preparation: In a round-bottom flask, thoroughly mix 3-nitrophthalic anhydride (1 molar equivalent) and L-glutamine (1 molar equivalent).

-

Reaction: Heat the mixture to 140°C with stirring. The reactants will melt and react. During the initial 30 minutes of the reaction, any sublimed 3-nitrophthalic anhydride should be carefully returned to the reaction mixture.

-

Vacuum Application: After the initial 30 minutes, apply a vacuum to the system and continue heating at approximately 140°C for 4 hours to drive the reaction to completion by removing the water formed.

-

Work-up: A yellow solid, the crude this compound, is obtained upon completion.

-

Purification:

-

Dissolve the crude product in a minimal amount of hot 1,4-dioxane with stirring.

-

Distill the 1,4-dioxane under reduced pressure.

-

To the resulting residue, add acetone and stir to induce precipitation of the purified product.

-

Filter the precipitate and wash it multiple times with cold acetone to remove any remaining impurities.

-

Dry the final product under vacuum.

-

Chemical Synthesis Workflow

The synthesis of this compound from 3-nitrophthalic anhydride is a straightforward condensation reaction. The workflow can be visualized as follows:

References

An In-depth Technical Guide to the In Vitro Mechanism of Action of 4-Nitrothalidomide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrothalidomide is a synthetic derivative of thalidomide, a compound with a complex history that has been repurposed as a potent immunomodulatory and anti-cancer agent.[1] As a key intermediate in the synthesis of the more potent immunomodulatory drug (IMiD) pomalidomide, this compound is of significant interest.[2][3] Like other thalidomide analogs, its biological activities are primarily mediated through its function as a "molecular glue."[4] The core mechanism involves binding to the Cereblon (CRBN) protein, a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2] This interaction redirects the E3 ligase machinery to induce the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates." This targeted protein degradation leads to the compound's downstream anti-inflammatory, anti-angiogenic, and anti-proliferative effects.

This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, based on its well-studied parent compounds. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the key molecular pathways and workflows.

Core Mechanism of Action: CRBN-Mediated Protein Degradation

The primary mechanism of action for this compound is the hijacking of the CRL4^CRBN^ E3 ubiquitin ligase complex. This process can be broken down into three main steps:

-

Binding to Cereblon (CRBN): this compound is presumed to bind to a specific pocket within the thalidomide-binding domain (TBD) of the CRBN protein. This binding event is crucial and often stereospecific for thalidomide analogs.

-

Neosubstrate Recruitment: The binding of this compound to CRBN alters the surface of the E3 ligase complex. This creates a novel interface that facilitates the recruitment of neosubstrates—proteins that are not normally targeted by the CRL4^CRBN^ complex.

-

Ubiquitination and Proteasomal Degradation: Once a neosubstrate is recruited, it is polyubiquitinated by the E3 ligase complex. This ubiquitination marks the protein for recognition and degradation by the 26S proteasome, effectively eliminating it from the cell.

Key Neosubstrates and Downstream Biological Effects

The specific downstream effects of this compound are determined by the neosubstrates it targets for degradation.

-

Degradation of Ikaros (IKZF1) and Aiolos (IKZF3): These lymphoid transcription factors are primary targets of immunomodulatory drugs. Their degradation is central to the anti-neoplastic and immunomodulatory effects observed in the treatment of multiple myeloma.

-

Degradation of SALL4: The degradation of Sal-like protein 4 (SALL4), a developmental transcription factor, is directly linked to the teratogenic effects associated with thalidomide.

-

Anti-inflammatory Activity: this compound is expected to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). This effect is partly mediated by enhancing the degradation of TNF-α mRNA. It may also involve the suppression of the NF-κB signaling pathway.

-

Anti-angiogenic Properties: Racemic this compound has been shown to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC), suggesting anti-angiogenic activity. This is a characteristic feature of thalidomide analogs, which are known to inhibit processes like the formation of new blood vessels, potentially through the inhibition of Vascular Endothelial Growth Factor (VEGF).

Quantitative Data Summary

Direct quantitative data for this compound is limited in publicly available literature. The tables below provide comparative data for related thalidomide analogs to serve as a benchmark.

Table 1: Comparative Binding Affinities to Cereblon (CRBN) Note: Lower values indicate higher binding affinity. Data for (+)-4-Nitrothalidomide is for an analog with a nitro group at the 4-position of the phthaloyl ring.

| Compound | Binding Affinity (µM) | Assay Type |

| (+)-4-Nitrothalidomide (analog) | >40 (Kᵢ) | FRET |

| Thalidomide | ~2 (IC₅₀) | Affinity Beads |

| Lenalidomide | 1.5 (IC₅₀) | TR-FRET |

| Pomalidomide | 1.2 (IC₅₀) | TR-FRET |

| CC-92480 | 0.03 (IC₅₀) | FRET |

Table 2: In Vitro Anti-inflammatory Activity of Thalidomide Analogs (TNF-α Inhibition) Note: This data provides context for the expected activity of this compound.

| Compound | Cell Line | Stimulation | Effect |

| Thalidomide | Human Macrophages (U937) | Titanium Particles | 34.4% inhibition at 2.5 µg/mL |

| Thalidomide | Colonic Lamina Propria Mononuclear Cells | Pokeweed Mitogen | Dose-dependent decrease (IC₅₀ ~5-10 µg/mL) |

| Thalidomide | Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Inhibition (Typical assay range: 0.1 - 50 µM) |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro mechanism of action of this compound.

Cereblon (CRBN) Competitive Binding Assay (TR-FRET)

-

Objective: To determine the binding affinity (IC₅₀ or Kᵢ) of this compound to the CRBN protein.

-

Principle: This assay uses Time-Resolved Förster Resonance Energy Transfer (TR-FRET) between a donor fluorophore on a CRBN-antibody and an acceptor fluorophore on a fluorescent tracer that binds CRBN. A test compound that competes with the tracer for CRBN binding will cause a decrease in the FRET signal.

-

Materials:

-

Recombinant human GST- or His-tagged CRBN protein.

-

Fluorescently labeled thalidomide probe (tracer, e.g., BODIPY-FL thalidomide).

-

Terbium-conjugated anti-GST or anti-His antibody (donor).

-

Test Compound: this compound.

-

Low-volume 384-well plates.

-

TR-FRET compatible plate reader.

-

-

Procedure:

-

Prepare a serial dilution of this compound in a suitable assay buffer.

-

In a 384-well plate, add the fluorescent tracer and the terbium-conjugated antibody.

-

Add the various concentrations of this compound to the wells.

-

Initiate the reaction by adding the recombinant CRBN protein.

-

Incubate the plate at room temperature (e.g., 1-2 hours) to reach binding equilibrium.

-

Read the plate on a TR-FRET reader, measuring emission at both the donor and acceptor wavelengths.

-

-

Data Analysis: Calculate the ratio of acceptor to donor emission signals. Plot the FRET signal ratio against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value. The Kᵢ value can be calculated using the Cheng-Prusoff equation.

In Vitro TNF-α Inhibition Assay

-

Objective: To determine the IC₅₀ value of this compound for the inhibition of TNF-α production in stimulated immune cells.

-

Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with lipopolysaccharide (LPS) to induce the production and secretion of TNF-α. The concentration of TNF-α in the cell culture supernatant is measured by ELISA in the presence and absence of the test compound.

-

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs).

-

Lipopolysaccharide (LPS).

-

Test Compound: this compound.

-

96-well cell culture plates.

-

Commercially available TNF-α ELISA kit.

-

-

Procedure:

-

Seed PBMCs in a 96-well plate (e.g., 2 x 10⁵ cells/well).

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for 1 hour. Include a vehicle control (DMSO).

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate and collect the cell culture supernatants.

-

Measure the TNF-α concentration in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: Generate a standard curve from the TNF-α standards. Calculate the TNF-α concentration for each sample. Plot the percentage of TNF-α inhibition against the log concentration of this compound to determine the IC₅₀ value.

Neosubstrate Degradation Assay (Western Blot)

-

Objective: To confirm that this compound induces the degradation of specific neosubstrates (e.g., IKZF1, SALL4) in a CRBN-dependent manner.

-

Principle: A suitable cell line is treated with the test compound, and the total cellular protein is extracted. The level of the target neosubstrate protein is then quantified by Western Blot analysis. A decrease in the protein level indicates compound-induced degradation.

-

Materials:

-

Human cell line expressing CRBN and the neosubstrate of interest (e.g., HEK293T, Kelly cells).

-

Test Compound: this compound.

-

Cell lysis buffer and protease inhibitors.

-

Primary antibodies against the neosubstrate (e.g., anti-SALL4) and a loading control (e.g., anti-Actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate and Western blot imaging system.

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat cells with varying concentrations of this compound for a specified time course (e.g., 4, 8, 24 hours). Include a vehicle control.

-

Lyse the cells and determine the total protein concentration of each sample.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with the primary antibody for the neosubstrate, followed by the HRP-conjugated secondary antibody.

-

Apply the chemiluminescent substrate and capture the image.

-

Strip and re-probe the membrane with a loading control antibody.

-

-

Data Analysis: Perform densitometry on the Western blot bands. Normalize the neosubstrate band intensity to the loading control. A dose- and time-dependent decrease in the normalized signal indicates protein degradation.

Conclusion

This compound is expected to exert its biological effects in vitro primarily through its role as a molecular glue, binding to CRBN and inducing the proteasomal degradation of specific neosubstrate proteins. This core mechanism is responsible for its anticipated anti-inflammatory, anti-angiogenic, and anti-proliferative activities. While the precise neosubstrate profile and quantitative potency of this compound require further direct experimental characterization, the well-established mechanism of action for the IMiD class of compounds provides a robust framework for understanding its potential. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to further investigate the specific properties of this compound.

References

Biological activity of 4-Nitrothalidomide as a thalidomide analogue

An In-depth Technical Guide on the Biological Activity of 4-Nitrothalidomide as a Thalidomide Analogue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of this compound, a key analogue of thalidomide. It delves into its mechanism of action, anti-inflammatory, anti-angiogenic, and immunomodulatory properties. This document synthesizes available data, details relevant experimental protocols, and provides visualizations of core concepts to facilitate further research and development.

Introduction

Thalidomide, initially introduced as a sedative, was later discovered to possess potent immunomodulatory, anti-inflammatory, and anti-angiogenic properties, leading to its repurposing for treating conditions like multiple myeloma.[1][2] This has spurred the development of thalidomide analogues, known as immunomodulatory drugs (IMiDs), with improved efficacy and safety profiles.[2] this compound is a derivative distinguished by a nitro group on the phthaloyl ring.[2] While it is a compound of interest for its own biological activities, it also serves as a crucial intermediate in the synthesis of more potent IMiDs like pomalidomide.[2]

Early research has indicated that this compound exhibits anti-angiogenic potential by inhibiting the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC). Like its parent compound, this compound is a chiral molecule, and its biological effects are presumed to be mediated through interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex, the primary target of thalidomide and its analogues.

Mechanism of Action: Cereblon-Mediated Protein Degradation

The primary mechanism of action for this compound is believed to be consistent with that of other IMiDs. These molecules function as "molecular glues" that modulate the CRL4-CRBN E3 ubiquitin ligase complex.

Binding to Cereblon (CRBN): this compound is presumed to bind to a specific pocket within the thalidomide-binding domain of the Cereblon (CRBN) protein. CRBN is the substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). This binding event is crucial and stereospecific.

Neosubstrate Recruitment and Degradation: Upon binding of this compound to CRBN, the surface of the E3 ligase complex is altered, creating a new interface for the recruitment of "neosubstrates" – proteins not normally targeted by this complex. This leads to their polyubiquitination and subsequent degradation by the 26S proteasome. Key neosubstrates for IMiDs include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is central to the immunomodulatory and anti-cancer effects of these drugs. Another critical neosubstrate identified for the teratogenic effects of thalidomide is the transcription factor SALL4.

Caption: Signaling pathway of this compound via Cereblon-mediated ubiquitination and proteasomal degradation of neosubstrates.

Biological Activities

Based on the known activities of thalidomide and its analogues, this compound is expected to exhibit a range of biological effects.

Anti-Inflammatory Activity

Thalidomide is a known inhibitor of tumor necrosis factor-alpha (TNF-α) production from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs). This effect is partly mediated by enhancing the degradation of TNF-α mRNA. It is plausible that this compound also possesses TNF-α inhibitory properties.

Anti-Angiogenic Activity

Thalidomide and its analogues have demonstrated anti-angiogenic effects, which contribute to their anti-tumor activity. These effects are thought to be mediated through various mechanisms, including the inhibition of vascular endothelial growth factor (VEGF). The primary reported biological activity of racemic this compound is the inhibition of HUVEC proliferation, suggesting potential anti-angiogenic effects.

Immunomodulatory Effects

The degradation of the neosubstrates Ikaros and Aiolos by the CRL4-CRBN complex upon binding of an IMiD triggers a cascade of downstream signaling events that result in immunomodulatory effects. These effects include T-cell co-stimulation.

Quantitative Data

Direct quantitative data for this compound is limited in publicly available literature. The following tables summarize the available data and provide a comparison with other well-characterized Cereblon ligands.

Table 1: Cereblon Binding Affinity of this compound Analogue and Related Compounds

| Compound | Binding Affinity | Assay Type |

| (+)-4-Nitrothalidomide (analog) | >40 µM (Ki) | FRET |

| Thalidomide | ~2 µM (IC50) | Affinity Beads |

| Lenalidomide | 1.5 µM (IC50) | TR-FRET |

| Pomalidomide | 1.2 µM (IC50) | TR-FRET |

| CC-92480 | 0.03 µM (IC50) | FRET |

Note: The value for (+)-4-Nitrothalidomide is for an analog with a nitro group at the 4-position of the phthaloyl ring. Direct binding data for the specific (+)-enantiomer of this compound was not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of the biological effects of this compound.

Synthesis of Racemic this compound

This protocol describes the condensation of 4-nitrophthalic anhydride with L-glutamine.

-

Reactant Preparation: Homogeneously mix 4-nitrophthalic anhydride (1 molar equivalent) and L-glutamine (1 molar equivalent) in a round-bottom flask.

-

Reaction: Heat the mixture to 140-170 °C with stirring. The reactants will melt and react. For the first 30 minutes, any sublimed phthalic anhydride should be returned to the reaction mixture.

-

Vacuum Application: After an initial reaction period (e.g., 30 minutes), apply a vacuum to remove the water formed during the reaction. Continue heating under vacuum for several hours (e.g., 4 hours) to drive the reaction to completion.

-

Work-up: Cool the reaction mixture to room temperature to obtain a solid crude product.

-

Purification: The crude product can be purified by recrystallization or flash column chromatography. For recrystallization, dissolve the crude solid in a minimal amount of a hot solvent mixture (e.g., 1,4-dioxane and acetone) and allow it to cool slowly to form crystals. Collect the crystals by vacuum filtration and dry under vacuum.

Chiral Resolution of this compound

Chiral High-Performance Liquid Chromatography (HPLC) is a common technique for separating the enantiomers.

-

Column Preparation: Use a chiral stationary phase column suitable for separating enantiomers of N-phthaloyl-glutamine derivatives.

-

Mobile Phase: A mixture of hexane and isopropanol is a common mobile phase, with the exact ratio optimized for the best resolution.

-

Separation: Dissolve the racemic this compound in the mobile phase and inject it into the chiral HPLC system.

-

Detection and Collection: Monitor the elution of the enantiomers using a UV detector. Collect the fractions corresponding to the eluting peaks separately.

-

Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the pure enantiomers.

Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the binding affinity of a compound to Cereblon.

-

Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore. A tagged Cereblon protein is labeled with a donor-conjugated antibody, and a fluorescently labeled thalidomide analog (tracer) binds to Cereblon, bringing the acceptor fluorophore in close proximity to the donor, generating a FRET signal. An unlabeled test compound competes with the tracer, leading to a decrease in the FRET signal.

-

Assay Plate Setup: Serially dilute the test compound, (+)-4-Nitrothalidomide, in an appropriate buffer in a low-volume 384-well plate.

-

Reaction: Add the CRBN protein, fluorescent tracer, and Tb-conjugated antibody to the wells containing the test compound.

-

Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Detection: Read the plate on a TR-FRET-compatible plate reader and calculate the ratio of the acceptor and donor emission signals.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

TNF-α Inhibition Assay

This assay measures the ability of a compound to inhibit the production of TNF-α from stimulated immune cells.

-

Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) in a suitable medium.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

-

Incubation: Incubate the cells for an appropriate period (e.g., 4-18 hours).

-

TNF-α Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the test compound and determine the IC50 value.

Anti-Angiogenesis Assay (HUVEC Proliferation)

This assay assesses the anti-proliferative effect of a compound on endothelial cells.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound.

-

Incubation: Incubate the cells for a period of 48-72 hours.

-

Proliferation Measurement: Assess cell proliferation using a suitable method, such as the MTT assay or by direct cell counting.

-

Data Analysis: Determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

Caption: A simplified workflow for the synthesis, chiral resolution, and biological evaluation of this compound.

Conclusion and Future Directions

This compound is a thalidomide analogue with potential anti-inflammatory, anti-angiogenic, and immunomodulatory activities, likely mediated through its interaction with Cereblon. While it serves as a valuable intermediate in the synthesis of more potent IMiDs, its own biological profile warrants further investigation. A significant gap in the current knowledge is the lack of specific quantitative data for the biological activities of the individual enantiomers of this compound.

Future research should focus on:

-

Quantitative Characterization: Determining the IC50 and Ki values for the individual enantiomers of this compound in a range of biological assays.

-

Neosubstrate Profiling: Identifying the specific neosubstrates targeted for degradation by each enantiomer when bound to Cereblon.

-

In Vivo Studies: Evaluating the efficacy and toxicity of the individual enantiomers in relevant animal models of cancer and inflammatory diseases.

A thorough characterization of the pharmacological profile of this compound and its enantiomers will provide valuable insights into the structure-activity relationships of IMiDs and could lead to the development of new therapeutic agents with improved properties.

References

4-Nitrothalidomide as a Ligand for Cereblon (CRBN) E3 Ligase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrothalidomide, a derivative of thalidomide, is a critical ligand for the Cereblon (CRBN) E3 ubiquitin ligase, playing a pivotal role in the field of targeted protein degradation (TPD). While direct quantitative data for this compound is limited, its close structural relationship to thalidomide and its role as a precursor to more potent immunomodulatory drugs (IMiDs) like pomalidomide, position it as a significant tool for researchers. This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols for its characterization. Due to the scarcity of direct quantitative data, this guide presents comparative data from well-characterized thalidomide analogs to provide a valuable frame of reference for researchers.

Introduction: The Role of this compound in Targeted Protein Degradation

This compound is a member of the immunomodulatory imide drug (IMiD) family, which functions by binding to Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] This binding event modulates the substrate specificity of the E3 ligase, effectively "hijacking" the ubiquitin-proteasome system (UPS) to induce the degradation of specific target proteins, known as neosubstrates.[1][3]

The primary application of this compound in TPD is as a CRBN ligand in the development of PROTACs.[1] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ligase (such as this compound), and a linker connecting the two. By bringing the POI and CRBN into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the POI by the proteasome.

Mechanism of Action: A Molecular Glue Approach

The interaction of this compound with CRBN is a prime example of a "molecular glue" mechanism. Upon binding to a specific pocket in the thalidomide-binding domain (TBD) of CRBN, this compound alters the surface of the E3 ligase complex. This creates a novel interface that enables the recruitment of neosubstrates, which are not the natural targets of the CRL4^CRBN^ complex.

Key neosubstrates of the CRL4^CRBN^ complex, when engaged by IMiDs, include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is central to the anti-myeloma and immunomodulatory effects of lenalidomide and pomalidomide. It is highly probable that this compound induces the degradation of a similar profile of neosubstrates. Another critical neosubstrate identified for the teratogenic effects of thalidomide is the transcription factor SALL4.

Below is a diagram illustrating the signaling pathway of this compound-mediated protein degradation.

Quantitative Data: Binding Affinity and Degradation Efficiency

Direct quantitative data for this compound's binding affinity to CRBN and its degradation efficiency of neosubstrates are scarce in publicly available literature. However, data from structurally similar thalidomide analogs provide a valuable benchmark for researchers. It is anticipated that the binding affinity of this compound to CRBN is comparable to or slightly weaker than that of pomalidomide due to their structural similarities.

Binding Affinity to Cereblon (CRBN)

The following table summarizes the binding affinities of a 4-nitro-substituted thalidomide analog and other well-characterized CRBN ligands.

| Compound | Assay Method | Binding Affinity (Ki or IC50) | Reference |

| This compound analog | FRET | >40 µM (Ki) | |

| Thalidomide | Affinity Beads | ~2 µM (IC50) | |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~0.64 µM (Kd) | |

| Lenalidomide | TR-FRET | 1.5 µM (IC50) | |

| Pomalidomide | TR-FRET | 1.2 µM (IC50) |

Neosubstrate Degradation Efficiency

| Compound | Target Neosubstrate | Cell Line | DC50 | Dmax | Reference |

| This compound | IKZF1/IKZF3 | (e.g., MM.1S) | Data Not Available | Data Not Available | - |

| Hypothetical Values | IKZF1 | MM.1S | 0.1 - 1 µM | >80% |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with CRBN and its downstream effects.

Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This competitive assay is a highly sensitive method to quantify the binding affinity of a compound to CRBN.

Methodology:

-

Reagent Preparation:

-

Recombinant human CRBN (often complexed with DDB1).

-

A fluorescently labeled thalidomide probe (tracer).

-

A terbium-conjugated antibody against an epitope tag on CRBN (e.g., His-tag) to serve as the FRET donor.

-

-

Assay Plate Setup:

-

Perform serial dilutions of this compound in a suitable buffer in a low-volume 384-well plate.

-

-

Reaction:

-

Add the CRBN protein, fluorescent tracer, and Tb-conjugated antibody to the wells containing the test compound.

-

-

Incubation:

-

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

-

Detection:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

-

Data Analysis:

-

Calculate the FRET ratio and plot it against the logarithm of the this compound concentration to determine the IC50 value.

-

References

An In-depth Technical Guide to 4-Nitrothalidomide's Role in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-4-Nitrothalidomide, a derivative of thalidomide, and its role in the field of targeted protein degradation (TPD). This document outlines its primary mechanism of action, presents available comparative quantitative data, and details key experimental protocols for its characterization and application, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

(+)-4-Nitrothalidomide, like other thalidomide analogs known as immunomodulatory drugs (IMiDs), functions as a "molecular glue".[1] Its biological activity is primarily mediated through its interaction with the Cereblon (CRBN) protein.[2][3] CRBN is a crucial component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), where it acts as a substrate receptor.[2][4]

The binding of (+)-4-Nitrothalidomide to the thalidomide-binding domain (TBD) of CRBN induces a conformational change in the E3 ligase complex. This alteration creates a new binding surface that can recognize and recruit specific proteins that are not natural substrates of the CRL4^CRBN^ complex. These newly recruited proteins are referred to as "neosubstrates".

Once a neosubstrate is brought into proximity with the E3 ligase complex, it is polyubiquitinated. This polyubiquitination marks the neosubstrate for degradation by the 26S proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins. The specific neosubstrates targeted for degradation depend on the chemical structure of the CRBN-binding ligand. Well-known neosubstrates for thalidomide and its analogs include the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as the transcription factor SALL4. The degradation of these factors is linked to the therapeutic effects of IMiDs in treating certain cancers and their teratogenic effects.

The primary application of (+)-4-Nitrothalidomide in TPD is as a CRBN ligand for the creation of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to a protein of interest (POI), a ligand for an E3 ligase (like (+)-4-Nitrothalidomide), and a linker connecting them. By simultaneously binding the POI and CRBN, the PROTAC brings the E3 ligase into close proximity to the target protein, leading to its ubiquitination and subsequent degradation.

Quantitative Data Summary

Direct quantitative data specifically for (+)-4-Nitrothalidomide is not extensively available in public literature. Therefore, the following tables provide a comparative summary of binding affinities and degradation data for related thalidomide analogs to serve as a benchmark. The values presented for 4-Nitrothalidomide are hypothetical and based on typical ranges observed for other thalidomide derivatives.

Table 1: Comparative Binding Affinity to CRBN

| Compound | Binding Affinity (Kd) | Assay Method |

| Thalidomide | ~1 µM | Isothermal Titration Calorimetry (ITC) |

| Lenalidomide | ~250 nM | Surface Plasmon Resonance (SPR) |

| Pomalidomide | ~30 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |

| (+)-4-Nitrothalidomide (anticipated) | Comparable to or slightly weaker than pomalidomide | Various |

Table 2: Illustrative Degradation Potency (Hypothetical for a PROTAC)

| PROTAC Component | Target Protein | DC50 | Dmax |

| (+)-4-Nitrothalidomide | Protein of Interest (POI) | Concentration for 50% degradation | Maximum percentage of degradation |

Note: DC50 is the concentration of the compound required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation that can be achieved.

Detailed Experimental Protocols

The following protocols are fundamental for characterizing the interaction of (+)-4-Nitrothalidomide with CRBN and its efficacy in inducing targeted protein degradation.

This competitive binding assay measures the displacement of a fluorescently labeled ligand from CRBN by the test compound.

Materials:

-

Recombinantly expressed and purified human CRBN/DDB1 complex.

-

A fluorescently labeled probe known to bind CRBN.

-

(+)-4-Nitrothalidomide.

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

384-well microplates.

-

Fluorescence polarization plate reader.

Procedure:

-

Compound Preparation: Prepare a serial dilution of (+)-4-Nitrothalidomide in the assay buffer.

-

Assay Setup: In a microplate, add the CRBN/DDB1 complex and the fluorescent probe to each well at a fixed concentration.

-

Add the serially diluted (+)-4-Nitrothalidomide to the wells. Include control wells with no test compound (for maximum polarization) and wells with no CRBN protein (for minimum polarization).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

-

Data Analysis: The displacement of the fluorescent probe by (+)-4-Nitrothalidomide will result in a decrease in the FP signal. Plot the FP signal against the concentration of (+)-4-Nitrothalidomide to determine the IC50 value. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

This method is used to quantify the reduction in the level of a target protein in cells treated with a (+)-4-Nitrothalidomide-based PROTAC.

Materials:

-

Cell line expressing the protein of interest (POI).

-

(+)-4-Nitrothalidomide-based PROTAC.

-

Cell culture medium and supplements.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Primary antibody specific to the POI.

-

Primary antibody for a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Protein electrophoresis and blotting equipment.

Procedure:

-

Cell Culture and Treatment: Plate the cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the (+)-4-Nitrothalidomide-based PROTAC for a desired time period (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

-

Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against the POI and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI band intensity to the loading control band intensity for each sample. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax.

This protocol uses Tandem Mass Tag (TMT) labeling followed by mass spectrometry to identify and quantify changes in the entire proteome upon treatment with (+)-4-Nitrothalidomide.

Materials:

-

Cell line of interest.

-

(+)-4-Nitrothalidomide.

-

Cell lysis and protein extraction reagents.

-

Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin).

-

TMT labeling reagents.

-

LC-MS/MS instrumentation.

-

Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant).

Procedure:

-

Cell Culture and Treatment: Treat cells with (+)-4-Nitrothalidomide or a vehicle control for a specified time.

-

Protein Extraction and Digestion: Harvest the cells, extract the proteins, and quantify the protein concentration. Digest the proteins into peptides using trypsin.

-

TMT Labeling: Label the peptide samples from different treatment conditions with different TMT isobaric tags.

-

Sample Fractionation and LC-MS/MS Analysis: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase chromatography. Analyze the fractions by LC-MS/MS.

-

Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance upon treatment with (+)-4-Nitrothalidomide. This will reveal both the intended on-target degradation and any potential off-target effects.

Mandatory Visualizations

Caption: Signaling pathway of this compound-mediated neosubstrate degradation.

Caption: General experimental workflow for analyzing targeted protein degradation.

References

Initial Investigations into the Therapeutic Potential of 4-Nitrothalidomide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Preamble

This technical guide provides a comprehensive overview of the initial investigations into the therapeutic potential of 4-Nitrothalidomide. It is important to note that publicly available research on this compound, particularly its individual enantiomers, is limited. Consequently, this document synthesizes the available information on racemic this compound and extrapolates its potential therapeutic activities based on the well-established profiles of its parent compound, thalidomide, and its more potent analogs, lenalidomide and pomalidomide. This guide is intended to serve as a foundational resource to stimulate and inform further preclinical research.

Introduction

This compound is a synthetic derivative of thalidomide, a compound with a storied history, from its use as a sedative to its tragic teratogenic effects and its subsequent renaissance as a potent immunomodulatory and anti-cancer agent.[1][2] As a key intermediate in the synthesis of the more potent immunomodulatory drug (IMiD) pomalidomide, this compound itself has garnered interest for its potential biological activities.[2] Like thalidomide, this compound is a chiral molecule, and it is anticipated that its enantiomers possess distinct biological profiles.[3] The primary mechanism of action for thalidomide and its analogs is the binding to the protein cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[4] This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, which are central to its therapeutic effects.

Core Mechanism of Action: Cereblon-Mediated Protein Degradation

The therapeutic effects of this compound are presumed to be mediated by its function as a "molecular glue" that hijacks the CRL4^CRBN^ E3 ubiquitin ligase complex.

2.1. Binding to Cereblon (CRBN)

2.2. Neosubstrate Recruitment and Degradation

Upon binding of this compound to CRBN, the surface of the E3 ligase complex is altered, creating a new binding interface for proteins not normally targeted by CRL4^CRBN^. Key neosubstrates for IMiDs include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is critical for the immunomodulatory and anti-neoplastic effects of these drugs. Another critical neosubstrate, particularly in the context of thalidomide's teratogenicity, is Sal-like protein 4 (SALL4).

Signaling Pathway Diagram

Potential Therapeutic Activities

Based on the known biological effects of thalidomide and its analogs, this compound is anticipated to exhibit anti-inflammatory, anti-angiogenic, and anti-proliferative properties.

3.1. Anti-inflammatory Activity

Thalidomide is a known inhibitor of tumor necrosis factor-alpha (TNF-α) production, a key mediator of inflammation. This inhibition is achieved, in part, by enhancing the degradation of TNF-α mRNA. It is plausible that this compound possesses similar TNF-α inhibitory properties.

3.2. Anti-angiogenic Activity

Thalidomide and its analogs have demonstrated anti-angiogenic effects, which are crucial for their anti-tumor activity. These effects are mediated through various mechanisms, including the inhibition of vascular endothelial growth factor (VEGF). Racemic this compound has been reported to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), suggesting potential anti-angiogenic properties.

3.3. Anti-proliferative and Cytotoxic Activity

IMiDs, including thalidomide, lenalidomide, and pomalidomide, exhibit anti-proliferative activity against various cancer cell lines, particularly in multiple myeloma. This activity is associated with the induction of cell cycle arrest and apoptosis. The cytotoxic potential of this compound against cancer cells warrants further investigation.

Quantitative Data

A significant research gap exists regarding specific quantitative data for this compound. The following tables provide a comparative context using available data for thalidomide and other analogs. It is important to interpret this data with caution as the potency of this compound may differ.

Table 1: Cereblon Binding Affinity of Thalidomide Analogs

| Compound | Binding Affinity (μM) | Assay Type |

| Thalidomide | ~2 (IC₅₀) | Affinity Beads |

| Lenalidomide | 1.5 (IC₅₀) | TR-FRET |

| Pomalidomide | 1.2 (IC₅₀) | TR-FRET |

| Nitro-substituted Thalidomide analog | 11 (Kᵢ) | FRET |

| (+)-4-Nitrothalidomide (analog) | >40 (Kᵢ) | FRET |

| Note: The value for (+)-4-Nitrothalidomide is for an analog with a nitro group at the 4-position of the phthaloyl ring. Direct binding data for the specific (+)-enantiomer of this compound is not available in the reviewed literature. |

Table 2: Anti-proliferative Activity of Thalidomide in Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (μM) |

| Thalidomide | HCT116 (Colon Carcinoma) | 11.26 |

| Thalidomide | MCF-7 (Breast Cancer) | 14.58 |

| Thalidomide | PC3 (Prostate Cancer) | 16.87 |

| Source: Adapted from BenchChem technical guide. |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the therapeutic potential of this compound.

5.1. Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively determines the binding affinity of a test compound to CRBN.

-

Principle: The assay is based on the FRET between a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-tag antibody that binds to a tagged CRBN protein, and an acceptor fluorophore on a fluorescently labeled thalidomide analog (tracer). Competitive binding of this compound displaces the tracer, leading to a decrease in the FRET signal.

-

Protocol:

-

Reagent Preparation: Prepare serial dilutions of this compound. Prepare solutions of tagged CRBN protein, donor-labeled antibody, and acceptor-labeled tracer in an appropriate assay buffer.

-

Assay Plate Setup: Dispense the compound dilutions into a low-volume 384-well plate.

-

Reaction: Add the CRBN protein, fluorescent tracer, and donor-conjugated antibody to the wells.

-

Incubation: Incubate the plate at room temperature to reach binding equilibrium.

-

Detection: Read the plate on a TR-FRET compatible plate reader and calculate the ratio of acceptor to donor emission signals.

-

Data Analysis: Plot the FRET signal against the concentration of this compound to determine the IC₅₀ value. The Kᵢ value can be calculated using the Cheng-Prusoff equation.

-

Experimental Workflow: TR-FRET Assay

5.2. TNF-α Inhibition Assay

This assay measures the ability of a compound to inhibit the production of TNF-α from stimulated immune cells.

-

Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with lipopolysaccharide (LPS) to produce TNF-α. The concentration of TNF-α in the cell culture supernatant is measured by ELISA in the presence and absence of the test compound.

-

Protocol:

-

Cell Preparation: Isolate PBMCs from whole blood and culture them in RPMI-1640 medium supplemented with 10% FBS.

-

Assay Procedure:

-

Seed PBMCs in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

-

Collect the cell culture supernatants.

-

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a standard ELISA kit.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration and determine the IC₅₀ value.

-

5.3. HUVEC Proliferation Assay

This assay assesses the anti-angiogenic potential of a compound by measuring its effect on the proliferation of endothelial cells.

-

Principle: HUVECs are cultured in the presence of a proliferation-inducing stimulus (e.g., VEGF) and the test compound. Cell proliferation is quantified using a colorimetric assay such as the MTT assay.

-

Protocol:

-

Cell Culture: Culture HUVECs in endothelial cell growth medium.

-

Assay Procedure:

-

Seed HUVECs in a 96-well plate.

-

Treat the cells with various concentrations of this compound in the presence of a pro-angiogenic stimulus.

-

Incubate for a specified period (e.g., 24-72 hours).

-

-

Proliferation Measurement: Add MTT reagent to the wells and incubate. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition of cell proliferation and determine the IC₅₀ value.

-

Conclusion and Future Directions

While specific quantitative data for this compound is currently lacking in the public domain, its structural similarity to thalidomide and its role as a precursor to pomalidomide strongly suggest that it possesses therapeutic potential as an immunomodulatory, anti-inflammatory, and anti-angiogenic agent. The primary mechanism of action is anticipated to be through the binding to cereblon and the subsequent degradation of neosubstrate proteins. The provided experimental protocols offer a clear framework for researchers to elucidate the precise pharmacological profile of this compound and its individual enantiomers. Further investigations are crucial to fully characterize its binding affinity for CRBN, its neosubstrate degradation profile, and its efficacy in various preclinical models of cancer and inflammatory diseases. Such studies will be instrumental in determining its potential as a novel therapeutic agent.

References

The Discovery and Development of 4-Nitrothalidomide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrothalidomide, a derivative of the controversial yet therapeutically significant molecule thalidomide, represents a key area of interest in the ongoing development of immunomodulatory drugs (IMiDs). While primarily recognized as a crucial intermediate in the synthesis of more potent analogs like pomalidomide, this compound itself and its derivatives hold potential for therapeutic applications, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound derivatives. It details the core mechanism of action centered on the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), summarizes the available, albeit limited, quantitative data, and provides detailed experimental protocols for key biological assays. This document aims to serve as a foundational resource for researchers engaged in the exploration and development of this class of compounds, highlighting both the current understanding and the existing gaps in knowledge that present opportunities for future investigation.

Introduction

Thalidomide, first introduced as a sedative, was withdrawn from the market due to its severe teratogenic effects[1]. Decades later, its potent anti-inflammatory, anti-angiogenic, and immunomodulatory properties led to its repurposing for treating conditions such as multiple myeloma[2][3]. This revival spurred the development of thalidomide analogs, known as immunomodulatory drugs (IMiDs), with improved efficacy and safety profiles[3].

This compound is a key analog distinguished by a nitro group on the phthalimide ring[3]. While it is a critical intermediate in the synthesis of the more potent IMiD, pomalidomide, it has also demonstrated biological activity, notably the inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) proliferation, suggesting anti-angiogenic potential. The core mechanism of action for this compound and its derivatives is believed to be consistent with other IMiDs, involving the modulation of the CRL4-CRBN E3 ubiquitin ligase complex.

Physicochemical Properties

A summary of the known physicochemical properties of racemic this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione | |

| Synonyms | 2-(2,6-Dioxopiperidin-3-yl)-4-nitro-1H-isoindole-1,3(2H)-dione | |

| CAS Number | 19171-18-7 | |

| Molecular Formula | C₁₃H₉N₃O₆ | |

| Molecular Weight | 303.23 g/mol | |

| Physical Form | Solid | |

| Melting Point | >200 °C | |

| Boiling Point | 603.4 °C at 760 mmHg |

Synthesis and Chiral Resolution

The synthesis of racemic this compound is typically achieved through the condensation of 4-nitrophthalic anhydride with L-glutamine. The separation of the enantiomers can be accomplished using chiral chromatography.

Simplified workflow for the synthesis and chiral resolution of this compound.

Mechanism of Action: Cereblon-Mediated Protein Degradation

The primary mechanism of action of this compound derivatives is the hijacking of the CRL4-CRBN E3 ubiquitin ligase complex. These molecules act as "molecular glues," inducing proximity between CRBN and specific proteins that are not its natural substrates, leading to their ubiquitination and subsequent degradation by the proteasome.

Upon binding of a this compound derivative to CRBN, the surface of the E3 ligase complex is altered, creating a new interface for the recruitment of "neosubstrates". Key neosubstrates for the therapeutic effects of many IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is central to the immunomodulatory and anti-cancer effects of these drugs.

CRBN-mediated degradation of neosubstrates by this compound derivatives.

Biological Activities and Quantitative Data

Specific quantitative data for the biological activities of this compound are notably scarce in publicly available literature. The primary reported biological activity is the inhibition of HUVEC proliferation, suggesting anti-angiogenic effects; however, no IC₅₀ values have been published. To provide a comparative context, Table 2 summarizes the reported activities of thalidomide and its more potent derivatives. It is anticipated that this compound derivatives will exhibit activities within a similar range, though with different potencies.

Table 2: Comparative Biological Activities of Thalidomide and its Analogs

| Compound | Assay | Cell Line/System | IC₅₀ (µM) | Reference(s) |

| Thalidomide | TNF-α Inhibition | LPS-stimulated PBMCs | ~13-19 | |

| Lenalidomide | TNF-α Inhibition | LPS-stimulated PBMCs | ~0.013-0.1 | |

| Pomalidomide | TNF-α Inhibition | LPS-stimulated PBMCs | ~0.003-0.05 | |

| Thalidomide | Anti-proliferative | Multiple Myeloma Cell Lines | >100 | |

| Lenalidomide | Anti-proliferative | Multiple Myeloma Cell Lines | 1-10 | |

| Pomalidomide | Anti-proliferative | Multiple Myeloma Cell Lines | 0.01-1 | |

| This compound | Anti-proliferative (HUVEC) | HUVEC | Data Not Available |

Experimental Protocols

The following are generalized protocols for key experiments to characterize the biological activity of this compound derivatives.

Cereblon Binding Assay (Fluorescence Polarization - FP)

This assay quantifies the binding affinity of a compound to CRBN in a competitive format.

-

Principle: An unlabeled test compound competes with a fluorescently labeled thalidomide analog (tracer) for binding to Cereblon. Displacement of the tracer by the test compound results in a decrease in fluorescence polarization.

-

Reagents and Materials:

-

Purified recombinant human CRBN protein

-

Fluorescently labeled thalidomide analog (tracer)

-

This compound derivative (test compound)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

-

Black, low-binding 384-well plates

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Prepare a serial dilution of the this compound derivative in the assay buffer.

-

In each well of the 384-well plate, add a fixed concentration of purified CRBN protein and the fluorescently labeled thalidomide analog.

-

Add the serially diluted test compound to the wells. Include controls with no competitor and a high concentration of a known CRBN binder.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization against the concentration of the test compound.

-

Calculate the IC₅₀ value from the dose-response curve. The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

TNF-α Inhibition Assay

This assay measures the in vitro anti-inflammatory activity of a compound by quantifying the inhibition of TNF-α production in stimulated immune cells.

-

Principle: Lipopolysaccharide (LPS) stimulates peripheral blood mononuclear cells (PBMCs) to produce TNF-α. The ability of a test compound to inhibit this production is measured using an ELISA.

-

Reagents and Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Lipopolysaccharide (LPS)

-

This compound derivative (test compound)

-

Cell culture medium

-

Commercially available Human TNF-α ELISA kit

-

-

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours. Include a vehicle control.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubate the plate for 4-24 hours at 37°C and 5% CO₂.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of TNF-α inhibition for each concentration of the test compound relative to the LPS-stimulated vehicle control.

-

Determine the half-maximal inhibitory concentration (IC₅₀) for the compound.

-

HUVEC Proliferation Assay (Anti-angiogenic Activity)

This assay assesses the anti-proliferative, and by extension, the potential anti-angiogenic, effects of a compound on endothelial cells.

-

Principle: The proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) is measured in the presence of varying concentrations of the test compound.

-

Reagents and Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

This compound derivative (test compound)

-

Cell proliferation assay reagent (e.g., MTT, WST-1)

-

96-well plates

-

-

Procedure:

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the this compound derivative. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell proliferation inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC₅₀) for the compound.

-

Conclusion and Future Directions

This compound and its derivatives remain a promising area for the development of novel immunomodulatory and anti-cancer agents. While their primary mechanism of action through Cereblon is becoming increasingly understood, a significant gap exists in the public domain regarding specific quantitative data on their biological activities. The information and protocols provided in this guide offer a framework for the systematic investigation of these compounds. Future research should focus on the synthesis and evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. Furthermore, comprehensive in vivo studies are necessary to validate the therapeutic potential of promising candidates. Elucidating the precise pharmacological profiles of these compounds will be crucial for the development of safer and more effective thalidomide-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for 4-Nitrothalidomide in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-nitrothalidomide as a Cereblon (CRBN) E3 ligase ligand in the development of Proteolysis-Targeting Chimeras (PROTACs). This document details its mechanism of action, key experimental protocols for characterization, and its application in targeted protein degradation (TPD).

Introduction

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a revolutionary approach to targeted drug therapy by inducing the degradation of specific proteins of interest (POIs).[1] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] this compound, a derivative of thalidomide, can be utilized as a ligand for the E3 ligase Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[4][5] By incorporating this compound into a PROTAC, the cellular ubiquitin-proteasome system can be hijacked to selectively tag a POI for degradation.

This compound can serve as a chemical intermediate for the synthesis of other thalidomide analogs, such as pomalidomide, or be directly functionalized for incorporation into PROTACs. While specific quantitative data for this compound's direct performance in PROTACs is not extensively available, the methodologies for its evaluation are well-established based on other thalidomide-based PROTACs.

Mechanism of Action

The mechanism of a this compound-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This proximity induces the ubiquitination of the POI by the E3 ligase complex, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.

Data Presentation: Quantitative Performance Comparison

While direct comparative data for this compound is limited, the following tables illustrate the types of quantitative data that are crucial for characterizing a novel PROTAC. The values presented are hypothetical and based on typical ranges observed for other thalidomide analogs like pomalidomide and lenalidomide.

Table 1: Binding Affinities of E3 Ligase Ligands to CRBN

| Compound | Binding Assay | Kd / Ki (nM) |

| This compound | Data not available | Data not available |

| Pomalidomide | Competitive Titration | ~157 (Ki) |

| Lenalidomide | Competitive Titration | ~178 (Ki) |

| Thalidomide | Microscale Thermophoresis (MST) | 8600 (Kd) |

Table 2: Cellular Degradation Efficiency of a Hypothetical this compound-Based PROTAC (PROTAC-X)

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |

| Cancer Cell Line A | Target X | 50 | 95 |

| Cancer Cell Line B | Target X | 75 | 90 |

Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

Detailed methodologies are essential for the evaluation and comparison of PROTAC performance.

This protocol outlines a general method for synthesizing a PROTAC using this compound as the CRBN ligand. The synthesis involves coupling this compound to a linker, which is then conjugated to a ligand for the protein of interest (POI).

Step 1: Functionalization of this compound A common strategy is to introduce a chemical handle for linker attachment. This can be achieved by modifying the phthalimide ring.

Step 2: Linker Attachment The functionalized this compound is then reacted with a bifunctional linker.

Step 3: Conjugation to POI Ligand The this compound-linker intermediate is subsequently conjugated to the POI ligand to yield the final PROTAC molecule.

Characterization: The structure and purity of the synthesized PROTAC should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).

Determining the binding affinity of the PROTAC to both the POI and CRBN, as well as the stability of the ternary complex, is critical.

Isothermal Titration Calorimetry (ITC)

-

Prepare a solution of the purified CRBN-DDB1 complex in a suitable buffer.

-

Prepare a solution of the this compound-based PROTAC in the same buffer.

-

Fill the sample cell of the ITC instrument with the CRBN-DDB1 solution and the injection syringe with the PROTAC solution.

-

Perform a series of injections while monitoring the heat changes to determine the binding affinity (Kd).

Microscale Thermophoresis (MST)

-

Label the purified CRBN with a fluorescent dye.

-

Prepare a series of dilutions of the unlabeled this compound-based PROTAC.

-

Mix the fluorescently labeled CRBN with each dilution of the PROTAC.

-

Load the samples into glass capillaries and measure the thermophoretic movement.

-

Plot the change in thermophoresis against the PROTAC concentration and fit the data to a binding curve to determine the Kd.

These assays are used to quantify the degradation of the target protein in a cellular context.

Western Blotting

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of the this compound-based PROTAC for a specified time.

-

Lyse the cells in a suitable buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates (e.g., using a BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH).

-

Incubate with a secondary antibody and visualize the protein bands.

-

Quantify the band intensities to determine the extent of protein degradation.

HiBiT Assay This is a sensitive, quantitative method to measure protein abundance.

-

Use a cell line where the endogenous target protein is tagged with the HiBiT peptide.

-

Seed the HiBiT-tagged cells in a white, opaque plate.

-

Treat the cells with a serial dilution of the this compound-based PROTAC.

-

Add the Nano-Glo® HiBiT Lytic Detection System reagents.

-

Measure the luminescence, which is proportional to the amount of the HiBiT-tagged protein.

The therapeutic potential of a PROTAC is ultimately determined by its efficacy in vivo.

Xenograft Mouse Model

-

Implant human cancer cells into immunocompromised mice.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer the this compound-based PROTAC via a suitable route (e.g., oral, intraperitoneal).

-

Monitor tumor growth over time.

-

At the end of the study, excise the tumors and analyze for target protein degradation and other pharmacodynamic markers.

Pharmacokinetic (PK) Studies

-

Administer a single dose of the PROTAC to a cohort of mice.

-

Collect blood samples at various time points.

-

Analyze the plasma concentrations of the PROTAC to determine its pharmacokinetic properties (e.g., half-life, bioavailability).

Conclusion

This compound is a valuable component in the design and synthesis of CRBN-recruiting PROTACs. While specific performance data for this compound-based PROTACs requires further investigation, the established protocols for synthesis, biophysical characterization, and cellular and in vivo evaluation provide a clear roadmap for researchers. The continued exploration of novel E3 ligase ligands, including derivatives like this compound, is crucial for expanding the therapeutic potential of targeted protein degradation.

References

Application Notes and Protocols for the Synthesis of PROTACs Utilizing a 4-Nitrothalidomide Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. Derivatives of thalidomide are widely employed as E3 ligase ligands that effectively recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2]

This document provides detailed protocols for the synthesis of PROTACs that utilize a 4-nitrothalidomide-derived linker. The synthesis involves the initial preparation of 4-aminothalidomide from 4-nitrophthalic anhydride, which serves as a key intermediate with a functional handle for linker attachment. Subsequent steps detail the linker conjugation and the final coupling to a POI ligand, using the well-characterized BRD4 inhibitor JQ1 as an exemplary warhead.

Signaling Pathway and Mechanism of Action